(S)-3-Aminopiperidine dihydrochloride basic properties
(S)-3-Aminopiperidine dihydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of (S)-3-Aminopiperidine Dihydrochloride
Executive Summary
(S)-3-Aminopiperidine dihydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries. As a versatile building block, its unique stereochemistry and bifunctional nature—possessing both a primary and a secondary amine—make it a crucial intermediate in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, synthesis, reactivity, and analytical methodologies. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, explaining the causality behind experimental choices and protocols to ensure a deep and applicable understanding of this important chemical entity.
Introduction
Overview of (S)-3-Aminopiperidine Dihydrochloride
(S)-3-Aminopiperidine is a chiral amine built on a six-membered piperidine ring, with an amino group at the 3-position.[1] It is most commonly supplied and handled as a dihydrochloride salt (C₅H₁₄Cl₂N₂), a form that confers superior stability and solubility in aqueous media.[1][2] The "(S)" designation defines the absolute stereochemistry at the chiral center (carbon-3), a critical feature that dictates its interaction with biological systems and its utility in asymmetric synthesis.[1] The presence of two basic nitrogen atoms allows for the formation of the dihydrochloride salt, where both the endocyclic secondary amine and the exocyclic primary amine are protonated. This salt form is typically a white to off-white, hygroscopic crystalline solid.[3]
Significance in Medicinal Chemistry and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The introduction of a chiral amino group at the 3-position, as in (S)-3-aminopiperidine, provides a key vector for molecular elaboration, enabling the construction of compounds with precise three-dimensional architectures required for selective biological activity.
Its enantiomer, (R)-3-aminopiperidine, is a well-known key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Alogliptin, which are used for the treatment of type 2 diabetes.[2][4] The (S)-enantiomer is similarly valuable, serving as a precursor for various therapeutic agents, including those targeting the central nervous system.[1][5] Its utility extends to the synthesis of novel compounds for biochemical research, including enzyme inhibitors and receptor binding ligands.[5]
Physicochemical and Analytical Properties
The effective use of (S)-3-aminopiperidine dihydrochloride in a research or manufacturing setting is predicated on a thorough understanding of its physical, chemical, and analytical characteristics.
Data Summary
All quantitative data for (S)-3-aminopiperidine dihydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 334618-07-4 | [6][7] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][6] |
| Molecular Weight | 173.08 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 190-195 °C | [3][9] |
| Solubility | Soluble in water; sparingly soluble in methanol; slightly soluble in acetonitrile. | [1][3][10] |
| Optical Rotation | [α]²⁰/D = +2.40° (c=0.01 g/mL, H₂O) | [3] |
| Stability | Hygroscopic solid; stable under recommended storage conditions. | [3][10] |
The Dihydrochloride Salt Form: Structure and Implications
The "dihydrochloride" designation is a critical aspect of this compound's properties. Both nitrogen atoms—the secondary amine within the piperidine ring and the primary amine at the C3 position—are basic and are protonated in the presence of hydrochloric acid.
-
Causality of Salt Formation : The use of the dihydrochloride salt is a deliberate choice to enhance the compound's stability and handling characteristics. The free base, (S)-3-aminopiperidine, is less stable and more difficult to handle. The salt form is a non-volatile, crystalline solid, which is easier to weigh and dispense accurately compared to the free base.[1]
-
Enhanced Solubility : The ionic nature of the dihydrochloride salt dramatically increases its solubility in polar solvents, particularly water, which is advantageous for many reaction setups and for biological assays.[1][2]
-
Reactivity Considerations : In a synthetic context, the amino groups are protected as ammonium salts. To engage them in nucleophilic reactions (e.g., acylation, alkylation), they must first be deprotonated by adding a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to liberate the free amine in situ. The choice and stoichiometry of the base are critical, as one must consider the two different pKa values of the ammonium centers.
Synthesis and Chiral Integrity
The production of enantiomerically pure (S)-3-aminopiperidine dihydrochloride is a key challenge, and several strategies have been developed to achieve high chiral purity.
Overview of Synthetic Strategies
Methods for preparing this chiral intermediate include the resolution of a racemic mixture, enzymatic methods, and asymmetric synthesis.[2] Asymmetric synthesis is often preferred as it can be more efficient and avoids the loss of 50% of the material inherent in classical resolution. A robust and widely cited method involves the use of a chiral auxiliary.[4]
Detailed Protocol: Asymmetric Synthesis from N-Boc-3-piperidone
This protocol describes a field-proven method for generating the (S)-enantiomer with high stereochemical control, adapted from methodologies described in patent literature.[4] The causality behind this choice is the reliability of the chiral auxiliary in directing the stereochemical outcome of the reduction step.
Step 1: Condensation with Chiral Auxiliary
-
Reaction: N-Boc-3-piperidone is condensed with (S)-tert-butanesulfinamide. The sulfinamide acts as a chiral directing group.
-
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in tetrahydrofuran (THF), add a dehydrating agent such as titanium(IV) ethoxide or 4A molecular sieves.[4]
-
Heat the mixture at reflux for 12-24 hours until imine formation is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine intermediate.
-
Step 2: Diastereoselective Reduction
-
Reaction: The N-sulfinyl imine is reduced. The bulky tert-butanesulfinyl group sterically hinders one face of the C=N double bond, forcing the hydride reducing agent to attack from the opposite face, thereby setting the desired (S)-stereocenter.
-
Procedure:
-
Dissolve the crude intermediate in an appropriate solvent like THF and cool to -40 to -20 °C.[4]
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[4]
-
Allow the reaction to stir at low temperature for several hours until complete.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the diastereomeric product. Recrystallization from a solvent system like ethanol/heptane can be used to enhance diastereomeric purity.[4]
-
Step 3: Deprotection and Salt Formation
-
Reaction: Both the Boc protecting group on the ring nitrogen and the tert-butanesulfinyl auxiliary are removed under acidic conditions, followed by precipitation of the final product as the dihydrochloride salt.
-
Procedure:
-
Dissolve the purified intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add an excess of concentrated hydrochloric acid (e.g., 3-5 equivalents).[4]
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.
-
The product, (S)-3-aminopiperidine dihydrochloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.
-
Asymmetric Synthesis Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (S)-3-aminopiperidine dihydrochloride.
Analytical Methods for Chiral Purity
Ensuring the enantiomeric excess (e.e.) of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8][11]
-
Self-Validating Protocol : Because the starting material is non-chromophoric, a derivatization step is often required.[11] A reliable protocol involves derivatizing the primary amine with a chiral derivatizing agent that contains a chromophore, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) with a chiral thiol. The resulting diastereomers can then be separated on a standard reverse-phase C18 column. The peak areas of the two diastereomers directly correspond to the ratio of the (S) and (R) enantiomers in the sample. A validated method should include a baseline separation of the two diastereomeric peaks generated from a racemic sample.
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-3-aminopiperidine dihydrochloride stems from the differential reactivity of its two amino groups, allowing it to be used as a versatile scaffold.
Common Synthetic Transformations
After liberating the free amine with a base, the primary amine at C3 is generally more nucleophilic and less sterically hindered than the secondary amine within the ring. This allows for selective functionalization.
-
N-Acylation : Reaction with acyl chlorides or anhydrides will preferentially acylate the primary amine.
-
N-Alkylation : Reductive amination with aldehydes or ketones will also occur selectively at the primary amine.
-
Boc-Protection : The secondary amine can be selectively protected (e.g., with a Boc group) if the primary amine is first masked, allowing for subsequent chemistry at the C3-amino group.
Synthetic Utility Diagram
Caption: Synthetic utility of (S)-3-aminopiperidine as a versatile building block.
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of the material and ensuring laboratory safety.
Material Hazard Profile
(S)-3-Aminopiperidine dihydrochloride is classified as a hazardous chemical.[12]
| Hazard Class | GHS Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[13] | P270: Do not eat, drink or smoke when using this product.[14] |
| H312: Harmful in contact with skin.[12] | P280: Wear protective gloves/protective clothing.[15] | |
| H332: Harmful if inhaled.[12] | P261: Avoid breathing dust.[15] | |
| Skin Irritation | H315: Causes skin irritation.[12][13] | P264: Wash skin thoroughly after handling.[15] |
| Eye Irritation | H319: Causes serious eye irritation.[12][13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water...[15] |
| Respiratory | H335: May cause respiratory irritation.[13] | P271: Use only outdoors or in a well-ventilated area.[15] |
Recommended Procedures
-
Handling : Always handle in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][16] Avoid generation of dust.[17]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] The compound is hygroscopic; therefore, it is critical to protect it from moisture to prevent clumping and degradation.[3][10] Store away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
(S)-3-Aminopiperidine dihydrochloride is a high-value chiral building block whose utility in modern drug discovery and organic synthesis is well-established. Its basic properties—governed by its stereochemistry and its existence as a stable, water-soluble dihydrochloride salt—are foundational to its application. A thorough understanding of its physicochemical characteristics, synthetic routes that preserve chiral integrity, and appropriate handling protocols enables researchers to leverage this versatile molecule to its full potential in the creation of novel and complex chemical entities.
References
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. [Link]
- Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
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SynZeal. (S)-(+)-3-Aminopiperidine Dihydrochloride | 334618-07-4. [Link]
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
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PubChem. (3R)-Piperidin-3-amine--hydrogen chloride (1/2). [Link]
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